molecular formula C11H16O2 B13738296 [(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

Cat. No.: B13738296
M. Wt: 180.24 g/mol
InChI Key: SKKHNUKNMQLBTJ-QIIDTADFSA-N
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Description

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound’s structure consists of a bicyclo[2.2.1]heptane ring system with a 2-methylprop-2-enoate functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate typically involves the esterification of the corresponding alcohol with methacrylic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ester group can undergo hydrolysis, releasing the active alcohol, which can further interact with biological targets. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its combination of a rigid bicyclic structure with a reactive ester group makes it valuable in various applications, from organic synthesis to industrial production .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate

InChI

InChI=1S/C11H16O2/c1-7(2)11(12)13-10-6-8-3-4-9(10)5-8/h8-10H,1,3-6H2,2H3/t8-,9+,10?/m0/s1

InChI Key

SKKHNUKNMQLBTJ-QIIDTADFSA-N

Isomeric SMILES

CC(=C)C(=O)OC1C[C@H]2CC[C@@H]1C2

Canonical SMILES

CC(=C)C(=O)OC1CC2CCC1C2

Origin of Product

United States

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